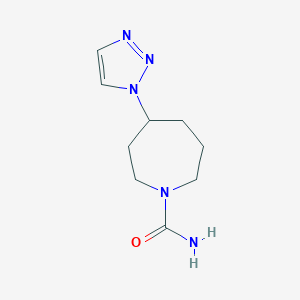
4-(三唑-1-基)氮杂环己烷-1-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-(Triazol-1-yl)azepane-1-carboxamide” is a chemical compound with the CAS Number: 2408966-33-4 . It has a molecular weight of 209.25 and its IUPAC name is 4-(1H-1,2,3-triazol-1-yl)azepane-1-carboxamide .
Synthesis Analysis
A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis . The synthesis of these compounds involved a copper-promoted [3 + 2] annulation reaction of amidine hydrochlorides and isocyanates .Molecular Structure Analysis
The InChI code for “4-(Triazol-1-yl)azepane-1-carboxamide” is 1S/C9H15N5O/c10-9(15)13-5-1-2-8(3-6-13)14-7-4-11-12-14/h4,7-8H,1-3,5-6H2,(H2,10,15) .Chemical Reactions Analysis
The Ru-mediated reaction failed and the Cu-catalyzed variant generated 1,2,3-triazoles with only modest yields and efficiencies, indicating a substantial steric barrier around the 4′-azido group .科学研究应用
Antibacterial Activity
Triazoles, including 4-(Triazol-1-yl)azepane-1-carboxamide, exhibit antibacterial properties. Researchers have investigated their efficacy against various bacterial strains, particularly multidrug-resistant pathogens. These compounds interfere with bacterial enzymes and cell wall synthesis, making them promising candidates for novel antibacterial agents .
Antifungal Properties
The azole moiety in triazoles contributes to their antifungal activity. Compounds like 4-(Triazol-1-yl)azepane-1-carboxamide have been studied for their effectiveness against fungal infections. They inhibit fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis and cell membrane integrity .
Anticancer Potential
Triazole derivatives have been explored as potential anticancer agents. Their ability to target specific enzymes involved in cancer cell proliferation and survival makes them valuable in cancer therapy. Researchers have designed analogues based on the triazole nucleus to enhance their efficacy .
Antioxidant Effects
Some triazoles, including 4-(Triazol-1-yl)azepane-1-carboxamide, exhibit antioxidant properties. These compounds scavenge free radicals and protect cells from oxidative damage. Their potential in preventing oxidative stress-related diseases warrants further investigation .
Antiviral Activity
Triazoles have shown promise as antiviral agents. Researchers have studied their effects against various viruses, including influenza and HIV. The triazole scaffold interacts with viral enzymes, inhibiting replication and viral spread .
Anti-Inflammatory and Analgesic Properties
Triazole derivatives may possess anti-inflammatory and analgesic effects. These compounds modulate inflammatory pathways and alleviate pain. Their potential in managing chronic inflammatory conditions and pain disorders is an area of interest .
Antiepileptic and Antihypertensive Actions
Triazoles have been investigated for their antiepileptic and antihypertensive properties. They interact with neuronal receptors and ion channels, affecting neurotransmission and blood pressure regulation. However, more research is needed to establish their clinical utility .
Antidiabetic and Antianxiety Effects
Researchers have explored triazole-containing compounds for their potential in managing diabetes and anxiety disorders. These molecules may modulate glucose metabolism and neurotransmitter systems, offering therapeutic benefits .
作用机制
Target of Action
The primary target of 4-(Triazol-1-yl)azepane-1-carboxamide is 14α-demethylase (CYP51) . This enzyme is crucial in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
4-(Triazol-1-yl)azepane-1-carboxamide interacts with its target, CYP51, by binding to the enzyme’s active site . This binding inhibits the enzyme’s activity, disrupting the biosynthesis of ergosterol . The disruption in ergosterol synthesis leads to changes in the fungal cell membrane’s structure and function, which can result in the inhibition of fungal growth .
Biochemical Pathways
The compound affects the ergosterol biosynthesis pathway . By inhibiting CYP51, it prevents the conversion of lanosterol to ergosterol . This disruption leads to a decrease in ergosterol levels and an accumulation of toxic intermediates, causing damage to the fungal cell membrane and ultimately leading to cell death .
Result of Action
The result of 4-(Triazol-1-yl)azepane-1-carboxamide’s action is the inhibition of fungal growth . By disrupting ergosterol biosynthesis, the compound causes changes in the fungal cell membrane that lead to cell death . This makes it a potential candidate for the development of antifungal agents .
属性
IUPAC Name |
4-(triazol-1-yl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O/c10-9(15)13-5-1-2-8(3-6-13)14-7-4-11-12-14/h4,7-8H,1-3,5-6H2,(H2,10,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSFZXKYVDPNJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCN(C1)C(=O)N)N2C=CN=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

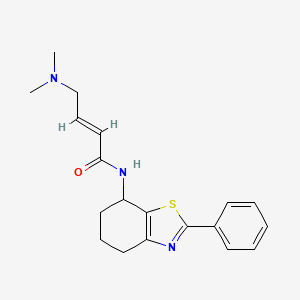
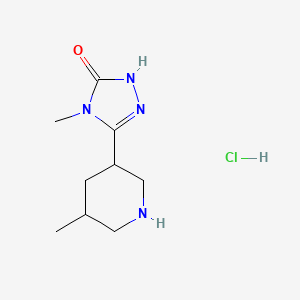
![6-Tert-butyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2373556.png)
![4-fluoro-N-(2-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2373558.png)

![2-[2-[2-(Triazol-1-yl)ethyl]piperidin-1-yl]sulfonylbenzaldehyde](/img/structure/B2373564.png)
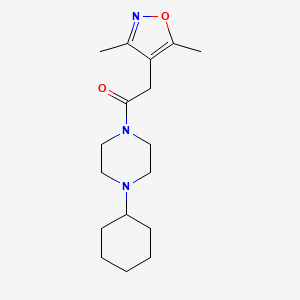
![2-[2-[(4-ethoxycarbonylphenyl)carbamoyl]phenyl]benzoic Acid](/img/structure/B2373569.png)
![9-(3-chloro-4-methoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2373570.png)
![3-[(E)-benzylideneamino]-2-methylquinazolin-4-one](/img/structure/B2373573.png)
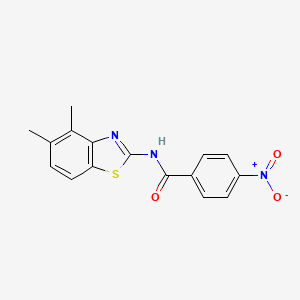
![[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2373575.png)
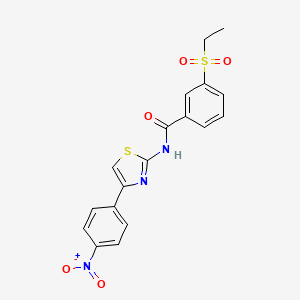
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)urea](/img/structure/B2373577.png)